Cas no 26420-07-5 (Ethyl 4-(thiophen-3-yl)butanoate)
Ethyl 4-(thiophen-3-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(thiophen-3-yl)butanoate
- ethyl 4-thiophen-3-ylbutanoate
- SCHEMBL5009129
- 26420-07-5
- Ethyl 4-(3-thienyl)butanoate
- MFCD27922655
- MFCD26958737
- DB-136896
- DTXSID40560118
- 3-Thiophenebutanoic acid,ethyl ester
- 3-Thiophenebutanoic acid, ethyl ester
- Ethyl4-(thiophen-3-yl)butanoate
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- MDL: MFCD27922655
- Inchi: 1S/C10H14O2S/c1-2-12-10(11)5-3-4-9-6-7-13-8-9/h6-8H,2-5H2,1H3
- InChI Key: QBTYPRSJJIFNHV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)CCCC(=O)OCC
Computed Properties
- Exact Mass: 198.07145086g/mol
- Monoisotopic Mass: 198.07145086g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 54.5Ų
Ethyl 4-(thiophen-3-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM199100-1g |
ethyl 4-(thiophen-3-yl)butanoate |
26420-07-5 | 95% | 1g |
$380 | 2021-08-05 | |
| Alichem | A169005750-1g |
Ethyl 4-(thiophen-3-yl)butanoate |
26420-07-5 | 95% | 1g |
$334.56 | 2023-09-02 | |
| Chemenu | CM199100-1g |
ethyl 4-(thiophen-3-yl)butanoate |
26420-07-5 | 95% | 1g |
$380 | 2024-07-28 |
Ethyl 4-(thiophen-3-yl)butanoate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on Ethyl 4-(thiophen-3-yl)butanoate
Ethyl 4-(Thiophen-3-yl)Butanoate: A Comprehensive Overview
Ethyl 4-(thiophen-3-yl)butanoate, also known by its CAS number 26420-07-5, is a compound of significant interest in various scientific and industrial applications. This compound is a derivative of thiophene, a heterocyclic aromatic compound with a five-membered ring containing sulfur. The structure of ethyl 4-(thiophen-3-yl)butanoate consists of a thiophene ring substituted at the 3-position with a butanoate ester group, which adds to its versatility and reactivity.
The thiophene moiety in ethyl 4-(thiophen-3-yl)butanoate is known for its aromatic stability and ability to participate in various chemical reactions. Thiophenes are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials due to their unique electronic properties. The butanoate ester group further enhances the compound's functionality by providing an ester linkage that can undergo hydrolysis under specific conditions, making it useful in controlled-release applications.
Recent studies have highlighted the potential of ethyl 4-(thiophen-3-yl)butanoate in the field of drug delivery systems. Researchers have explored its ability to act as a carrier for bioactive molecules, leveraging its biocompatibility and controlled degradation properties. This has opened new avenues for its application in targeted drug delivery, where precise release of therapeutic agents is crucial.
In addition to its role in drug delivery, ethyl 4-(thiophen-3-yl)butanoate has shown promise in the synthesis of advanced materials. Its sulfur-containing structure makes it a valuable precursor for the development of sulfur-rich polymers, which are increasingly sought after for their applications in energy storage devices such as lithium-sulfur batteries. The compound's ability to form stable polymer networks has been extensively studied, with recent findings emphasizing its potential in enhancing battery performance and cycle life.
The synthesis of ethyl 4-(thiophen-3-yl)butanoate typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation followed by esterification. These methods have been optimized to ensure high yields and purity, making the compound accessible for large-scale production. Recent advancements in catalytic systems have further improved the efficiency of these reactions, reducing production costs and environmental impact.
Ethylation is a key step in the synthesis process, where ethanol reacts with the corresponding acid under acidic or basic conditions to form the ester bond. This step is critical as it determines the stability and reactivity of the final product. Researchers have explored alternative solvents and catalysts to enhance this reaction's selectivity and sustainability.
From an analytical standpoint, ethyl 4-(thiophen-3-yl)butanoate can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These methods provide insights into the compound's molecular structure and functional groups, ensuring accurate identification and quality control during production.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties of ethyl 4-(thiophen-3-yl)butanoate. Density Functional Theory (DFT) calculations have been employed to study its electronic structure, which is essential for predicting its reactivity in different chemical environments. These studies have provided valuable insights into its potential applications in optoelectronic devices and sensors.
In terms of environmental impact, ethyl 4-(thiophen-3-yl)butanoate has been assessed for its biodegradability and toxicity profiles. Recent eco-toxicological studies indicate that under controlled conditions, the compound exhibits moderate biodegradability, making it suitable for applications where environmental sustainability is a priority.
Looking ahead, the demand for ethyl 4-(thiophen-3-yl)butanoate is expected to grow with advancements in nanotechnology and green chemistry. Its unique combination of aromatic stability and functional versatility positions it as a key building block for developing next-generation materials and therapeutic agents.
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